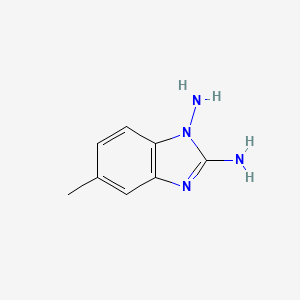

5-Methylbenzimidazole-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylbenzimidazole-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-2-3-7-6(4-5)11-8(9)12(7)10/h2-4H,10H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTFVEGYQRTPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314646 | |

| Record name | 5-methylbenzimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60882-72-6 | |

| Record name | NSC286697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylbenzimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Advanced Structural Considerations

Systematic IUPAC Naming and Synonyms for 5-Methylbenzimidazole-1,2-diamine

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 6-methyl-1H-benzimidazole-1,2-diamine . This name precisely describes the arrangement of the constituent atoms. The "6-methyl" indicates a methyl group attached to the sixth carbon of the benzimidazole (B57391) ring system. "1H-benzimidazole" specifies the parent heterocyclic structure, with the "1H" denoting the position of the hydrogen on the nitrogen atom. Finally, "-1,2-diamine" signifies two amino groups attached to the nitrogen at position 1 and the carbon at position 2 of the imidazole (B134444) ring.

Due to tautomerism, where the hydrogen on the imidazole nitrogen can shift, this compound can also be named 5-methyl-1H-benzimidazole-1,2-diamine . In practice, it is often referred to by a variety of synonyms.

| Synonym | Source |

| 1-methylbenzimidazole-2,5-diamine | chemsrc.com |

| 5-Methyl-1,2-diaminobenzimidazole | --- |

It is important to note that the numbering of the benzimidazole ring can vary depending on the position of the substituent and the tautomeric form, which can lead to apparent discrepancies in naming. For instance, PubChem lists the IUPAC name for the related compound 5-Methylbenzimidazole (B147155) as 6-methyl-1H-benzimidazole. nih.gov

Isomeric and Tautomeric Relationships within the 5-Methylbenzimidazole Core and the Diamine Substituents

The structure of this compound allows for several isomeric and tautomeric forms.

Isomerism: Positional isomers of this compound exist, where the methyl group and the diamine substituents are attached to different positions on the benzimidazole ring. For example, 2-methylbenzimidazole (B154957) and 5-methylbenzimidazole are isomers. nih.govnih.gov Other potential isomers include:

4-Methylbenzimidazole-1,2-diamine

6-Methylbenzimidazole-1,2-diamine (which is the same as 5-methyl due to tautomerism)

7-Methylbenzimidazole-1,2-diamine

Benzene-1,2-diamine derivatives with different substitution patterns. iucr.org

Tautomerism: Annular tautomerism is a key feature of benzimidazoles. chemicalbook.comchemicalbook.com This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. In this compound, this means the hydrogen atom on the nitrogen can shift, leading to two tautomeric forms that are in equilibrium. This is why 5-methyl and 6-methyl benzimidazole are often considered the same compound. nih.gov This dynamic equilibrium influences the molecule's chemical reactivity and physical properties.

Electronic Structure and Aromaticity of the Benzimidazole-1,2-diamine System

The benzimidazole ring system is an aromatic, planar, 10π electron system, which imparts considerable stability. chemicalbook.comontosight.ai The fusion of a benzene (B151609) ring with an imidazole ring creates a unique electronic environment. The nitrogen at position 1 (pyrrole-type) is π-excessive, while the nitrogen at position 3 (pyridine-like) is π-deficient. chemicalbook.com This electronic distribution makes certain positions on the ring more susceptible to either nucleophilic or electrophilic attack.

The aromaticity of the benzimidazole system can be influenced by the type and position of substituents. aip.org The presence of the methyl group and the diamine substituents on the this compound molecule will modulate its electronic properties. The amino groups, being electron-donating, will further influence the electron density distribution within the aromatic system. Computational studies using methods like Density Functional Theory (DFT) help in understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for predicting the molecule's reactivity and stability. sapub.orgscispace.com

Stereochemical Implications of Substitution Patterns on the Benzimidazole-1,2-diamine Scaffold

Stereochemistry deals with the three-dimensional arrangement of atoms in a molecule. While the core benzimidazole ring is planar, the substitution pattern can introduce stereochemical considerations. If a substituent on the benzimidazole ring creates a chiral center, the molecule can exist as enantiomers or diastereomers.

For this compound itself, assuming the diamine groups are primary amines (-NH2), there are no chiral centers directly on the ring. However, if the amino groups are further substituted, or if other chiral substituents are introduced to the benzimidazole scaffold, stereoisomers can arise. The spatial arrangement of these substituents can significantly impact the molecule's biological activity, as the interaction with biological targets like enzymes and receptors is often stereospecific. researchgate.netnih.gov The study of such stereochemical aspects is crucial in the design and development of new pharmacologically active compounds based on the benzimidazole framework. uou.ac.in

Advanced Synthetic Methodologies for 5 Methylbenzimidazole 1,2 Diamine and Its Analogues

Precursor Design and Synthesis Strategies for Substituted 1,2-Diaminobenzimidazoles

The design and synthesis of appropriate precursors are paramount to the successful construction of substituted 1,2-diaminobenzimidazoles. A common and effective strategy involves the use of ortho-phenylenediamines (o-phenylenediamines) as the foundational building block. rsc.orgnih.govorientjchem.org The substituents on the benzene (B151609) ring of the o-phenylenediamine (B120857) precursor directly influence the final substitution pattern of the benzimidazole (B57391) product. For instance, to synthesize 5-methyl-substituted benzimidazoles, 4-methyl-1,2-phenylenediamine is the logical precursor. cutm.ac.in

The synthesis of these precursors often begins with appropriately substituted anilines. A typical route involves the nitration of a substituted aniline (B41778) to introduce a nitro group ortho to the amino group, followed by the reduction of the nitro group to form the desired o-phenylenediamine. rsc.org For example, the synthesis of 4-methyl-1,2-phenylenediamine can be achieved by the nitration of 4-methylaniline, followed by reduction.

Alternative strategies for precursor synthesis involve the functionalization of existing benzimidazole cores. However, for the specific synthesis of 1,2-diaminobenzimidazoles, the direct use of substituted o-phenylenediamines is generally the more straightforward and widely adopted approach. The commercial availability of a wide range of substituted anilines and o-phenylenediamines further facilitates this strategy. rsc.org

Regioselective Synthesis Techniques for 5-Methyl-1H-benzimidazole-1,2-diamine

The regioselective synthesis of 5-Methyl-1H-benzimidazole-1,2-diamine, where the methyl group is specifically positioned at the 5-position of the benzimidazole ring, is crucial for controlling the compound's properties. This is primarily achieved through the careful selection of the starting o-phenylenediamine precursor.

Condensation Reactions with o-Phenylenediamines as Precursors

The condensation of o-phenylenediamines with various carbonyl-containing compounds is a cornerstone for the synthesis of the benzimidazole ring. rsc.orgnih.govnih.govnih.gov To achieve the desired 5-methyl substitution, 4-methyl-1,2-phenylenediamine is the key precursor. cutm.ac.in This diamine is reacted with a reagent that provides the C2 carbon of the imidazole (B134444) ring.

A widely used method involves the reaction of the o-phenylenediamine with aldehydes. nih.govorientjchem.org This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to form the benzimidazole ring. nih.gov Various oxidizing agents can be employed for this purpose. nih.gov Another common approach is the condensation with carboxylic acids or their derivatives, such as esters or acid chlorides, often under harsh dehydrating conditions. rsc.orgnih.govnih.gov

For the specific synthesis of 5-Methylbenzimidazole-1,2-diamine, a two-step process can be envisioned. First, the condensation of 4-methyl-1,2-phenylenediamine with a suitable reagent to form a 2-substituted-5-methylbenzimidazole. Subsequent introduction of the 1,2-diamine functionality would be required, which presents significant synthetic challenges. A more direct, though less documented, approach would involve the direct cyclization of a precursor already containing the necessary nitrogen functionalities.

| Precursor | Reagent | Product | Reference |

| 4-methyl-1,2-phenylenediamine | Formic acid | 5-Methylbenzimidazole (B147155) | cutm.ac.in |

| o-phenylenediamine | Aldehydes | 2-substituted benzimidazoles | nih.govorientjchem.org |

| o-phenylenediamine | Carboxylic acids | 2-substituted benzimidazoles | rsc.orgnih.gov |

Cyclization Reactions for Benzimidazole Ring Formation

The cyclization reaction is the key step in forming the benzimidazole ring system. rsc.orgnih.govnih.govorganic-chemistry.org This process typically involves the formation of two new carbon-nitrogen bonds. In the context of synthesizing 5-Methyl-1H-benzimidazole-1,2-diamine, the cyclization would ideally involve a precursor that already contains the methyl group and the diamine moiety at the desired positions.

One of the most fundamental methods for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under heating. rsc.org A variation of this is the Weidenhagen synthesis, which utilizes aldehydes. nih.gov

More advanced cyclization strategies include intramolecular C-H amidation, which can be achieved using transition-metal-free conditions. organic-chemistry.org For instance, molecular iodine under basic conditions can facilitate the cyclization of crude imines formed from the condensation of o-phenylenediamine derivatives and aldehydes. organic-chemistry.org This highlights a move towards more sustainable and efficient synthetic protocols.

Oxidative cyclization is another powerful technique. nih.gov This can involve the oxidation of anilines or anilides to form reactive intermediates that then undergo cyclization. nih.gov For example, Caro's acid has been used to oxidize 5-nitro-2-(piperidin-1-yl)aniline (B1302262) to form a ring-fused benzimidazole. nih.gov

Catalytic Approaches in the Synthesis of Benzimidazole-1,2-diamines

The use of catalysts has revolutionized the synthesis of benzimidazoles, offering milder reaction conditions, higher yields, and greater selectivity. nih.govnih.gov These catalytic approaches can be broadly categorized into metal-based and organic/nanomaterial-based systems.

Application of Metal Catalysts for Cyclization and Functionalization

A wide array of metal catalysts have been successfully employed in the synthesis of benzimidazoles. Copper catalysts, in particular, have been shown to be effective for the cyclization of o-bromoarylamines with nitriles under ligand-free conditions. rsc.org This method provides an efficient route to various substituted benzimidazole derivatives. rsc.org

Iron catalysts have been utilized for the synthesis of 1,2-disubstituted benzimidazoles from diamines and alcohols through a borrowing hydrogen approach. researchgate.net This atom-economical process generates water as the only byproduct. researchgate.net

Palladium catalysts, often in the form of palladium-on-carbon (Pd/C), are used for the reduction of nitro groups in precursor synthesis. nih.gov Palladium has also been used in cross-coupling reactions to functionalize the benzimidazole ring.

Other notable metal catalysts include ceric ammonium (B1175870) nitrate (B79036) (CAN), which has been used to catalyze the synthesis of benzimidazoles in polyethylene (B3416737) glycol. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Copper | Cyclization | o-bromoarylamine, nitriles | Benzimidazoles | rsc.org |

| Iron | Borrowing Hydrogen | Diamine, alcohol | 1,2-disubstituted benzimidazoles | researchgate.net |

| Palladium | C-H arylation | (Benz)imidazoles, (hetero)aryl chlorides | 2-(hetero)aryl (benz)imidazoles | organic-chemistry.org |

| Ceric Ammonium Nitrate | Condensation | Benzene-1,2-diamine, aldehyde | Benzimidazoles | nih.gov |

Organic and Nanomaterial Catalysis in Diamine Derivatization

In recent years, there has been a significant shift towards the use of organocatalysts and nanomaterial-based catalysts for benzimidazole synthesis, driven by the desire for more sustainable and environmentally friendly methods. nih.govnih.gov

Organocatalysis utilizes small organic molecules to catalyze reactions. For instance, L-proline has been used to catalyze diastereo- and enantioselective direct Mannich reactions to produce optically active vicinal diamines, which are valuable building blocks. nih.gov While not directly applied to this compound synthesis in the reviewed literature, this demonstrates the potential of organocatalysis in constructing complex diamine structures. Bifunctional catalysts, containing both an amine for enamine formation and a coordinating group, are crucial for controlling stereoselectivity in such reactions. researchgate.net

Nanomaterial catalysis offers advantages such as high surface area and enhanced catalytic activity. earthlinepublishers.combiointerfaceresearch.com Various metal oxide nanoparticles, including copper(II) oxide (CuO), have been used as effective catalysts for C-N coupling reactions of benzimidazoles. biointerfaceresearch.com Magnetic nanoparticles, such as Fe3O4, have also emerged as a new class of catalysts due to their easy separation and recovery. biointerfaceresearch.com For example, chitosan-supported iron oxide nanoparticles (Fe3O4/chitosan) have been used for the synthesis of 1,2-disubstituted benzimidazoles. biointerfaceresearch.com Other notable nanomaterial catalysts include TiO2 P25 nanoparticles, which have been used with H2O2 for the synthesis of 2-substituted benzimidazoles. nih.gov

| Catalyst Type | Catalyst | Reaction | Reference |

| Organocatalyst | L-proline | Mannich reaction for vicinal diamines | nih.gov |

| Nanomaterial | Copper(II) oxide (CuO) nanoparticles | C-N coupling of benzimidazoles | biointerfaceresearch.com |

| Nanomaterial | Fe3O4/chitosan nanoparticles | Synthesis of 1,2-disubstituted benzimidazoles | biointerfaceresearch.com |

| Nanomaterial | TiO2 P25 nanoparticles | Synthesis of 2-substituted benzimidazoles | nih.gov |

Modern Synthetic Techniques and Reaction Condition Optimization

The optimization of reaction conditions through modern synthetic techniques offers significant advantages over classical methods, including reduced reaction times, increased yields, and improved purity of the final products.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. mdpi.comarkat-usa.org This technique has been successfully applied to the synthesis of various benzimidazole derivatives. dergipark.org.trresearchgate.net

For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with high efficiency using microwave irradiation. In one approach, the condensation of N-phenyl-o-phenylenediamine with various benzaldehydes under microwave irradiation in the presence of a catalytic amount of erbium triflate (Er(OTf)₃) under solvent-free conditions afforded the desired products in excellent yields (86-99%) within very short reaction times (5-10 minutes). mdpi.comnih.gov This method highlights the synergistic effect of microwave heating and Lewis acid catalysis in promoting the cyclization reaction.

A comparative study of conventional heating versus microwave irradiation for the synthesis of 1,2-disubstituted benzimidazoles demonstrated a significant rate enhancement with microwaves. The reaction of N-phenyl-o-phenylenediamine and benzaldehyde, which yielded 61.4% of the product after 60 minutes under conventional heating at 100 °C, reached a near-quantitative yield of 99.9% in just 5 minutes under microwave irradiation at the same temperature. mdpi.com

Furthermore, a one-pot microwave-assisted synthesis of aminomethyl benzimidazoles from o-phenylenediamines and amino acids has been developed, showcasing the utility of this method for creating benzimidazoles with amino functionalities, which are structurally related to the target compound. nih.gov The reaction proceeds smoothly in a household microwave oven, even on a 10-gram scale, indicating its potential for larger-scale synthesis. nih.gov

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenyl-o-phenylenediamine + Benzaldehyde | 1% Er(OTf)₃, MW, 100 °C, solvent-free | 5 min | 99.9 | mdpi.com |

| N-phenyl-o-phenylenediamine + p-Methylbenzaldehyde | 1% Er(OTf)₃, MW, 100 °C, solvent-free | 7 min | 98 | mdpi.com |

| N-phenyl-o-phenylenediamine + p-Methoxybenzaldehyde | 1% Er(OTf)₃, MW, 100 °C, solvent-free | 8 min | 97 | mdpi.com |

| o-Phenylenediamine + Phenylglycine | 4N HCl, MW | - | 78.5 | researchgate.net |

Solid-phase synthesis has revolutionized the generation of compound libraries for drug discovery. This methodology allows for the efficient preparation and purification of a large number of compounds in a combinatorial fashion. The synthesis of benzimidazole derivatives on a solid support has been an area of active research.

A common strategy involves the attachment of an o-phenylenediamine derivative to a solid support, followed by cyclization with an appropriate reagent to form the benzimidazole ring, and subsequent cleavage from the resin. One such method describes the monoalkylation of various o-phenylenediamines on a resin-bound bromoacetamide. nih.gov The resulting resin-bound o-phenylenediamines are then cyclized with various aldehydes to afford solid-supported benzimidazoles. nih.gov Cleavage from the resin provides the desired benzimidazole derivatives in good yields. This approach allows for the introduction of diversity at different positions of the benzimidazole scaffold.

While these methods have been primarily developed for 1,2-disubstituted benzimidazoles, the principles could be adapted for the synthesis of benzimidazole-1,2-diamines by employing a suitable nitrogen-containing nucleophile in the cyclization step or by modifying the starting materials.

| Solid Support | Key Reaction Steps | Diversity Introduction | Cleavage Condition | Reference |

|---|---|---|---|---|

| Resin-bound bromoacetamide | 1. Monoalkylation of o-phenylenediamine 2. Cyclization with aldehydes | o-Phenylenediamine and aldehyde | - | nih.gov |

| TentaGel S-NH₂ | 1. Attachment of o-fluoronitroaryl acid 2. Amine substitution 3. Nitro reduction 4. Cyclization with imidate | Primary amine and imidate | 95:5 TFA/H₂O | sci-hub.se |

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports, represent a significant step towards more environmentally friendly synthesis.

The microwave-assisted synthesis of 1,2-disubstituted benzimidazoles using a catalytic amount of erbium triflate, as previously mentioned, is a prime example of a solvent-free protocol that offers high efficiency and short reaction times. mdpi.comnih.gov Similarly, the use of an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄), as a catalyst under solvent-free microwave conditions has been reported for the synthesis of 1,2-disubstituted benzimidazoles, yielding products in good to excellent yields. researchgate.net

Other environmentally conscious approaches involve the use of heterogeneous catalysts that can be easily recovered and reused. For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in a solvent mixture at room temperature. mdpi.com Although not strictly solvent-free, the use of a recyclable catalyst and mild conditions contributes to the greenness of the process.

The development of chromatography-free, one-pot, two-step synthesis methods further enhances the environmental credentials of a synthetic route by reducing solvent usage and waste generation during purification. rsc.org While a specific solvent-free protocol for this compound is not explicitly detailed in the reviewed literature, the successful application of these green methodologies to the synthesis of analogous benzimidazole structures strongly suggests their potential applicability. The condensation of o-phenylenediamines with aldehydes under solvent-free conditions at elevated temperatures has also been reported as a straightforward method for preparing benzimidazole derivatives. semanticscholar.org

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenyl-o-phenylenediamine + Benzaldehyde | 1% Er(OTf)₃, MW, 100 °C | 5 min | 99.9 | mdpi.com |

| 1,2-Diaminobenzene + Benzaldehyde | [Bmim]BF₄, MW | 5 min | 93 | researchgate.net |

| o-Phenylenediamine + Aldehyde | 140 °C, solvent-free | - | - | semanticscholar.org |

| Primary amides + Lawesson's reagent | TBHP, solvent-free (for 1,2,4-thiadiazoles) | - | Excellent | rsc.org |

Reactivity and Derivatization Chemistry of 5 Methylbenzimidazole 1,2 Diamine

Reactions Involving the 1,2-Diamine Functional Group

The adjacent amino groups at the 1 and 2 positions are the primary locus of reactivity in 5-Methylbenzimidazole-1,2-diamine. This functionality serves as a potent binucleophile, readily participating in reactions that build new ring systems or add substituents to the nitrogen centers.

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

The 1,2-diamine arrangement is ideal for cyclocondensation reactions with various electrophilic partners, leading to the formation of fused polycyclic heterocyclic systems. These reactions typically involve the sequential or simultaneous reaction of both amino groups to close a new ring onto the imidazole (B134444) portion of the molecule.

Commonly, reactions with 1,2-dicarbonyl compounds, such as α-diketones, yield fused pyrazine (B50134) rings. Similarly, condensation with carboxylic acids or their derivatives can be employed to form new heterocyclic structures. ijdrt.comresearchgate.net For instance, the reaction of o-phenylenediamines with acids is a fundamental method for synthesizing benzimidazoles, highlighting the utility of the diamine group in ring closure. ijdrt.comyoutube.com While specific studies on this compound are not extensively detailed, the reactivity is analogous to other o-arylenediamines. The reaction with S-triazine, for example, has been shown to produce benzimidazole (B57391) derivatives in high yields. ijdrt.com The reaction of various o-phenylenediamines with β-ketosulfones has also been reported to produce 2-substituted benzimidazoles. researchgate.net

The general scheme for these reactions involves the nucleophilic attack of the amino groups on the electrophilic centers of the reactant, followed by cyclization and dehydration to form the stable, fused aromatic system. The 5-methyl group generally exerts a positive electronic influence, potentially increasing the reaction rate compared to its unsubstituted counterpart, but does not typically alter the course of the cyclocondensation.

Table 1: Examples of Cyclocondensation Reactions with o-Diamine Systems This table is illustrative of reactions typical for the 1,2-diamine functionality.

| Reactant | Product Type | Reference |

| Carboxylic Acids | Fused Imidazole Ring | ijdrt.comyoutube.com |

| Aldehydes | Fused Imidazole Ring (after oxidation) | chemicalbook.com |

| β-Diketones | Fused Diazepine Ring | chemicalbook.com |

| α-Nitroacetophenone | Fused Pyrazine Derivatives | beilstein-journals.org |

| S-Triazine | Benzimidazole Derivatives | ijdrt.com |

Acylation, Alkylation, and Arylation at Nitrogen Centers

The nitrogen atoms of the 1,2-diamine group can be selectively functionalized through acylation, alkylation, and arylation reactions. These reactions introduce new substituents, which can significantly alter the compound's physical and biological properties.

Acylation: The amino groups readily react with acylating agents like acid chlorides or anhydrides. Depending on the stoichiometry and reaction conditions, mono- or di-acylated products can be obtained. For instance, the acylation of 2-aminobenzimidazoles at the exocyclic amino group is a common transformation, and similar reactivity is expected for the 1,2-diamine derivative.

Alkylation and Arylation: Alkylation, often carried out with alkyl halides in the presence of a base, can introduce alkyl groups onto the nitrogen atoms. researchgate.net The N-1 position of the benzimidazole ring is a common site for alkylation. nih.govnih.gov The use of Morita–Baylis–Hillman (MBH) alcohols and acetates provides a metal-free method for the N-allylation of imidazoles and benzimidazoles. beilstein-journals.org Arylation can be achieved using palladium-catalyzed cross-coupling reactions, a powerful tool for forming C-N bonds with aryl halides. nih.gov The specific site of substitution (i.e., which nitrogen atom reacts) can often be controlled by the choice of reagents and reaction conditions.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino groups of the 1,2-diamine moiety can condense with aldehydes and ketones to form Schiff bases (imines). nih.govrjlbpcs.com These reactions typically proceed by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Given the presence of two amino groups, the reaction can potentially lead to mono- or di-imine products, or even cyclized structures, depending on the nature of the carbonyl compound and the reaction conditions.

The formation of the azomethine (C=N) bond is confirmed by the disappearance of the N-H stretching frequencies of the primary amine and the appearance of a characteristic C=N stretching band in the IR spectrum. nih.govresearchgate.net Schiff bases derived from benzimidazole scaffolds are of significant interest due to their coordination chemistry and biological activities. rjlbpcs.comrsc.orgijpsdronline.com

Table 2: Representative Aldehydes for Schiff Base Formation

| Aldehyde Reactant | Resulting Schiff Base Type | Reference |

| 5-methyl-thiophene-2-carboxaldehyde | Bidentate Schiff Base Ligand | rjlbpcs.com |

| Syringaldehyde | Bidentate Schiff Base Ligand | researchgate.netijpsdronline.com |

| Substituted Salicylaldehydes | Tridentate Schiff Base Ligand | rsc.org |

Electrophilic and Nucleophilic Substitution on the Benzimidazole Ring System

The benzimidazole ring is an aromatic system susceptible to both electrophilic and nucleophilic attack, though the conditions and positions of attack differ significantly.

Electrophilic Substitution: The benzene (B151609) portion of the benzimidazole scaffold is electron-rich and thus activated towards electrophilic aromatic substitution. chemicalbook.com The 5-methyl group is an electron-donating group that further activates the ring and directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The diamino functionality is also strongly activating. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to occur preferentially at the 4- and 6-positions of this compound. The reaction of benzimidazoles with N-bromosuccinimide, for example, results in C-substitution. ambeed.com

Nucleophilic Substitution: Nucleophilic substitution on the benzimidazole ring is generally less favorable unless strongly electron-withdrawing groups are present to activate the ring, which is not the case for this compound. chemicalbook.com However, nucleophilic attack can occur at the C2 position of the imidazole ring, which is π-deficient. chemicalbook.comresearchgate.net Intramolecular nucleophilic aromatic substitution (SNAr) has been demonstrated in 2-(2-nitrophenyl)-1H-benzimidazoles, where the benzimidazole moiety activates the nitro group for displacement. nih.gov

Oxidation and Reduction Pathways of the Benzimidazole-1,2-diamine Scaffold

The redox chemistry of this compound is primarily dictated by the 1,2-diamine functionality. Aromatic diamines are generally susceptible to oxidation, which can lead to the formation of highly colored quinone-diimine species. This process can be reversible and is sensitive to the pH and oxidative potential of the medium. The oxidation can be initiated chemically or electrochemically.

Conversely, the benzimidazole ring itself is relatively stable to reduction under typical conditions. Reduction would require harsh conditions or the presence of specific reducible functional groups (like a nitro group) that have been introduced through derivatization. For example, the synthesis of benzimidazoles can involve the reduction of N-(o-nitroanilino)-substituted amines followed by cyclization. ijdrt.com The reductive cyclization of 1,2-diamines with CO2 in the presence of a reducing agent like phenylsilane (B129415) is a known method for synthesizing the benzimidazole core. researchgate.net

Studies on Structure-Reactivity Relationships of this compound

The reactivity of this compound is a direct consequence of its molecular structure. The key relationships are:

High Nucleophilicity of the 1,2-Diamine Group: This is the most dominant feature, making cyclocondensation and N-substitution reactions the most facile and widely exploited pathways for this molecule. This binucleophilic character allows it to act as a building block for complex fused heterocyclic systems.

Electronic Effect of the 5-Methyl Group: As an electron-donating group, the methyl substituent at the 5-position enhances the electron density of the entire benzimidazole ring system. nih.gov This has two main consequences:

It increases the nucleophilicity of the nitrogen atoms, potentially accelerating reactions like acylation and alkylation.

It activates the benzene ring towards electrophilic substitution, reinforcing the directing effects for attack at the 4 and 6 positions. nih.govlibretexts.org

Tautomerism: Like other benzimidazoles, the N-H proton can exist in tautomeric forms, residing on either nitrogen of the imidazole ring. chemicalbook.com While the 1,2-diamine substitution complicates this, the potential for tautomerism can influence which nitrogen atom acts as the primary nucleophile in substitution reactions.

Coordination Chemistry and Metal Complexation

Investigation of Spin States and Magnetic Properties in Metal ComplexesData on the spin states and magnetic properties of metal complexes involving 5-Methylbenzimidazole-1,2-diamine are not available in the current body of scientific literature.

Compound Names Mentioned

Spectroscopic Characterization and Structural Elucidation Techniques

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

No specific FT-IR or Raman spectra, which would detail characteristic vibrational frequencies (e.g., N-H, C-N, C-H stretches), are available for 5-Methylbenzimidazole-1,2-diamine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including the molecular ion peak (M+) or specific fragmentation patterns for this compound, were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

No UV-Vis absorption spectra, which would provide information on the λmax values corresponding to electronic transitions within the molecule, could be found for this specific compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, bond lengths, or bond angles, have been published for this compound.

Further research or chemical synthesis and subsequent analysis would be required to generate the specific data needed to write the requested article.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a cornerstone technique in the structural elucidation of newly synthesized chemical entities. It provides a fundamental verification of a compound's empirical formula by quantitatively determining the percentage composition of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). This analytical method is predicated on the complete combustion of a small, precisely weighed sample of the substance. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are meticulously collected and measured to calculate the mass percentages of each element present in the original sample.

For a compound to be considered pure, the experimentally determined elemental percentages must align closely with the theoretically calculated values derived from its proposed molecular formula. Typically, a deviation of within ±0.4% is considered acceptable evidence of purity in the scientific community. This close correlation between found and calculated values provides strong evidence for the assigned chemical structure and the absence of significant impurities.

In the case of this compound, the theoretical elemental composition is calculated from its molecular formula, C₈H₁₀N₄. The atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ) are used to determine the molecular weight of the compound and the percentage contribution of each element.

Below is a data table presenting the calculated elemental composition for this compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 59.24 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 6.22 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 34.54 |

| Total | 162.20 | 100.00 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For benzimidazole (B57391) derivatives, DFT studies, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been instrumental in elucidating their molecular geometries, vibrational frequencies, and electronic characteristics. nih.govijcce.ac.ir

Electronic Structure and Energetics: DFT calculations provide access to key parameters that govern the chemical behavior of 5-Methylbenzimidazole-1,2-diamine. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT calculation on this compound, based on typical values for similar benzimidazole derivatives.

| Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating character |

| LUMO Energy | -1.2 eV | Indicates electron-accepting character |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Total Energy | -550 a.u. | Ground state energy of the molecule |

Spectroscopic Predictions: DFT calculations are also highly effective in predicting vibrational spectra (Infrared and Raman) and NMR chemical shifts. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental IR and Raman bands. Similarly, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal how it interacts with its environment, such as solvent molecules or biological macromolecules.

Intermolecular Interactions: In the context of biological activity, MD simulations are crucial for studying the interactions between a ligand and its protein target. nih.gov For benzimidazole-based compounds, MD simulations have been used to investigate their binding mechanisms with enzymes. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The stability of these interactions over the simulation time can provide insights into the binding affinity. frontiersin.orgyoutube.com

A typical MD simulation study on this compound interacting with a hypothetical protein target would analyze parameters like:

| Simulation Parameter | Typical Analysis | Significance |

| Root Mean Square Deviation (RMSD) | Monitors the stability of the protein-ligand complex over time. | A stable RMSD suggests a stable binding mode. frontiersin.org |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the protein upon ligand binding. | Highlights key residues involved in the interaction. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the ligand and protein. | Quantifies the strength of specific polar interactions. |

| Binding Free Energy Calculation | Estimates the binding affinity using methods like MM/PBSA or MM/GBSA. | Predicts the potency of the interaction. |

Prediction of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of benzimidazoles, DFT calculations can be used to map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states.

The synthesis of 2-substituted benzimidazoles often involves the dehydrogenative coupling of an aromatic diamine with a primary alcohol. rsc.org DFT calculations can model this process, providing the energy profile of the reaction. This includes the energies of intermediates and the activation energies associated with each step, which helps in understanding the reaction kinetics and identifying the rate-determining step. rsc.org

A theoretical study of the reaction mechanism for the formation of a benzimidazole derivative would typically involve the following steps:

Geometry optimization of reactants, intermediates, transition states, and products.

Frequency calculations to confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state connects the correct reactant and product.

Analysis of Aromaticity, Tautomeric Equilibria, and Electronic Distribution

Aromaticity: The benzimidazole core of this compound is an aromatic system. Aromaticity is a key factor contributing to its stability. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can confirm the aromatic character of both the benzene (B151609) and imidazole (B134444) rings within the molecule.

Tautomeric Equilibria: Benzimidazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. encyclopedia.pubnih.gov For this compound, several tautomers are possible. Computational chemistry can predict the relative stabilities of these tautomers by calculating their ground-state energies. semanticscholar.orgnih.gov The energy differences between tautomers allow for the prediction of their equilibrium populations under different conditions (e.g., in the gas phase or in various solvents). semanticscholar.orgnih.gov

The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties. encyclopedia.pubnih.gov

Electronic Distribution: The distribution of electrons within the this compound molecule can be analyzed using various computational techniques. A Molecular Electrostatic Potential (MEP) map, for example, visually represents the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov This information is valuable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of the charge distribution on each atom.

Quantum Chemical Studies on Spectroscopic Properties and Electronic Structure

Quantum chemical methods provide a deep understanding of the relationship between a molecule's electronic structure and its spectroscopic properties. researchgate.netelectrochemsci.org

Spectroscopic Properties: As mentioned in section 6.1, DFT can be used to predict IR, Raman, and NMR spectra. nih.govnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis). TD-DFT calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. This allows for a detailed assignment of the observed spectral features to specific electronic transitions within the molecule.

Applications in Chemical Transformations and Supramolecular Assembly

Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The true synthetic value of 5-Methylbenzimidazole-1,2-diamine lies in the reactive potential of its 1,2-diamine functionality. This structural feature, akin to a substituted o-phenylenediamine (B120857), is a powerful building block for constructing a variety of fused heterocyclic systems. The two adjacent amine groups can readily undergo condensation reactions with bifunctional electrophiles to form new rings.

While literature specifically detailing the reactions of the 5-methyl derivative is limited, the reactivity can be confidently inferred from its parent compound, 1,2-diaminobenzimidazole. For instance, reactions of 1,2-diaminobenzimidazole with dicarbonyl compounds or their equivalents lead to the formation of complex polycyclic aromatic systems. A notable example is its reaction with 5-phenyl-2,3-dihydrofuran-2,3-dione, which results in the formation of 1,2,4-triazino[2,3-a]benzimidazolones, complex structures that can further cyclize to create even more elaborate furo-triazino-benzimidazoles. nih.gov Such reactions showcase the diamine's ability to act as a scaffold upon which new heterocyclic rings are built.

Similarly, this precursor is instrumental in synthesizing fused triazoles and triazines. The reaction of 1,2-diaminobenzimidazole can produce 1H-s-triazolo[1,5-a]benzimidazoles and as-triazino[2,3-a]benzimidazoles, demonstrating its utility in accessing diverse nitrogen-rich heterocyclic cores. mdpi.com The presence of the 5-methyl group on the benzimidazole (B57391) ring is expected to modulate the electronic properties and solubility of these resulting complex scaffolds without fundamentally altering the course of the cyclization reactions. This modulation can be advantageous for tuning the properties of the final compounds for various applications, including medicinal chemistry and materials science. nih.govfrontiersin.org

| Precursor | Reagent | Resulting Heterocyclic System |

| 1,2-Diaminobenzimidazole | 5-Phenyl-2,3-dihydrofuran-2,3-dione | 1,2,4-Triazino[2,3-a]benzimidazolone |

| 1,2-Diaminobenzimidazole | Various Carbonyl Compounds | 1H-s-Triazolo[1,5-a]benzimidazoles |

| 1,2-Diaminobenzimidazole | Various Carbonyl Compounds | as-Triazino[2,3-a]benzimidazoles |

| 5,6-Diamino-2-methylbenzimidazole | Ethyl Cyanoacetate / Diethyl Malonate | Benzodiazepine Derivatives |

This table illustrates the types of complex heterocyclic scaffolds that can be synthesized from diaminobenzimidazole precursors.

Utilization in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Benzimidazole and its derivatives are widely recognized as versatile ligands for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.comrsc.orgnih.govresearchgate.net These materials are of immense interest due to their porous nature and potential applications in gas storage, separation, and catalysis. The nitrogen atoms in the imidazole (B134444) ring readily coordinate to metal ions, enabling the self-assembly of extended, crystalline networks. mdpi.com

While specific examples of MOFs built from this compound are not prevalent in published literature, its structural characteristics strongly suggest its potential as a highly effective ligand for this purpose. The key feature is the 1,2-diamine moiety, which can act as a bidentate "chelating" ligand. Chelation, the binding of a single ligand to a central metal atom at two or more points, typically forms a highly stable, five- or six-membered ring with the metal ion. This strong binding affinity would make this compound an excellent building block for robust MOFs and CPs.

The general strategy involves reacting a metal salt with the organic ligand (a "linker") under solvothermal conditions. For example, various MOFs have been successfully synthesized using ligands like 5-(benzimidazol-1-yl)isophthalic acid and 1H-benzimidazole-5,6-dicarboxylic acid with metals such as Cadmium (Cd), Zinc (Zn), Cobalt (Co), and Manganese (Mn). rsc.orgresearchgate.net Following this principle, this compound could be used to create novel frameworks where the metal nodes are stabilized by the chelation of the diamine, and the benzimidazole backbone forms the linking struts of the porous architecture. The methyl group would also add functionality to the pores, influencing their hydrophobicity and selective adsorption properties.

Contribution to Catalytic Systems as a Ligand or Functional Component

The field of homogeneous catalysis heavily relies on the design of organic ligands that can stabilize a metal center and fine-tune its reactivity. Benzimidazole derivatives have proven to be effective ligands in a wide range of metal-catalyzed reactions, including important C-C and C-N bond-forming cross-couplings.

The 1,2-diamine functionality in this compound makes it a particularly promising candidate for a bidentate N,N-ligand. Such ligands are known to form stable complexes with transition metals like palladium, copper, rhodium, and cobalt, which are workhorses in catalysis. The chelate effect would lead to thermodynamically stable catalyst complexes, potentially enhancing their longevity and performance. For instance, chiral diamines, such as trans-1,2-diaminocyclohexane, are foundational components of highly successful ligands for asymmetric catalysis, demonstrating the power of the diamine motif in creating a well-defined and effective coordination sphere around a metal. mdpi.com

By analogy, complexes of this compound could be effective catalysts for reactions such as:

Cross-Coupling Reactions: Palladium complexes could be active in Suzuki, Heck, and Sonogashira couplings.

Hydrogenation/Transfer Hydrogenation: Rhodium or Ruthenium complexes could catalyze the reduction of unsaturated bonds.

Oxidation Reactions: Cobalt or Manganese complexes might be employed in aerobic oxidation catalysis.

Furthermore, the benzimidazole ring itself can be part of the catalytic process. Heterogeneous catalysts, where a metal species is supported on a solid material, have been developed using benzimidazole-functionalized supports or by creating cobalt nanoparticles stabilized on carbon, which are active in the one-pot synthesis of other benzimidazoles. mdpi.com

| Metal | Potential Catalytic Application with Diaminobenzimidazole Ligand |

| Palladium (Pd) | C-C and C-N Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Asymmetric Hydrogenation, Hydroformylation |

| Copper (Cu) | Ullmann Condensation, Click Chemistry |

| Cobalt (Co) | Oxidation Reactions, One-Pot Reductive Couplings |

This table outlines potential catalytic applications for metal complexes of this compound based on known reactivities of the metals and related diamine ligands.

Supramolecular Chemistry: Investigation of Hydrogen Bonding and π-Stacking Interactions

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is exceptionally well-suited for such studies due to its multiple sites for hydrogen bonding and its aromatic nature, which promotes π-stacking. google.commdpi.com

Hydrogen Bonding: The molecule possesses several hydrogen bond donors (the N-H groups of the imidazole ring and the two amines) and hydrogen bond acceptors (the sp2-hybridized nitrogen atoms). nih.govnih.gov This allows for the formation of extensive and predictable hydrogen-bonding networks. Crystal structure analyses of similar compounds, like 2-(2-aminophenyl)-1H-benzimidazol-3-ium, reveal the formation of robust sheets held together by a combination of N-H···O and N-H···N interactions. mdpi.com It is expected that this compound would form similar self-assembled structures, creating chains or sheets stabilized by a web of hydrogen bonds. The specific arrangement would dictate the solid-state packing and material properties. researchgate.net

π-Stacking Interactions: The planar, electron-rich benzimidazole ring system has a strong tendency to engage in π-π stacking interactions. This is a crucial force in the organization of many aromatic molecules in the solid state and in the structure of materials like MOFs. nih.gov These interactions occur when the π-orbitals of adjacent aromatic rings overlap, resulting in an attractive force. In benzimidazole derivatives, slipped-stacking arrangements are common, where the rings are offset from one another with an inter-planar distance typically in the range of 3.5 Å. These stacking interactions, in concert with hydrogen bonding, would be a dominant force in the supramolecular assembly of this compound, leading to the formation of well-ordered one-, two-, or three-dimensional architectures. The strength of these interactions can be influenced by the electronic nature of the ring; electron-deficient rings often exhibit stronger stacking.

| Interaction Type | Structural Features in this compound | Potential Supramolecular Outcome |

| Hydrogen Bonding | N-H groups (donors) on imidazole and amines; sp2 N atoms (acceptors) | Formation of 1D chains or 2D sheets; predictable self-assembly |

| π-π Stacking | Planar, aromatic benzimidazole ring system | Parallel or slipped-stacking of molecules; stabilization of crystal packing |

| C-H···π Interactions | Methyl group C-H bonds interacting with the π-face of adjacent rings | Further stabilization of the 3D supramolecular architecture |

This table summarizes the key non-covalent interactions involving this compound and their role in supramolecular assembly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.